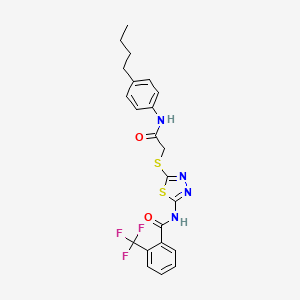![molecular formula C20H17N5O2S2 B2955612 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide CAS No. 905765-33-5](/img/structure/B2955612.png)
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is an organic compound that features a unique structure combining a triazole ring, a thiophene ring, and an acetamide group
Métodos De Preparación
Synthetic routes and reaction conditions: : The synthesis of 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach starts with the construction of the triazole ring, followed by the introduction of the thiophene and phenoxyphenyl groups. Detailed reaction conditions such as temperature, solvents, and catalysts must be carefully optimized to achieve high yield and purity.
Industrial production methods: : On an industrial scale, the production process must be efficient, cost-effective, and environmentally friendly. This may involve the development of robust catalytic systems and continuous flow processes to maximize the production rate while minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of reactions it undergoes
Oxidation: : The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: : The triazole ring may be reduced under certain conditions to yield different products.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the amino and phenoxyphenyl groups.
Common reagents and conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used for oxidations.
Reduction: : Common reducing agents include hydrogen gas with a suitable catalyst or sodium borohydride.
Substitution: : Various nucleophiles or electrophiles can be used, depending on the specific functional groups targeted.
Major products formed: : The products of these reactions vary widely but can include modified triazoles, sulfones, and substituted phenoxyphenyl derivatives, each with potential utility in different applications.
Aplicaciones Científicas De Investigación
2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide has significant research interest due to its diverse applications:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Its potential bioactivity is of interest for developing new pharmaceuticals.
Medicine: : Investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, or anticancer properties.
Industry: : May be used in the development of novel materials with specific electronic, photophysical, or catalytic properties.
Mecanismo De Acción
Mechanism: : The compound's mechanism of action depends on its interaction with specific molecular targets. For instance, in a biological context, it might inhibit particular enzymes or receptors by binding to them and altering their activity.
Molecular targets and pathways: : Its targets could include enzymes involved in essential metabolic pathways, proteins associated with disease processes, or receptors on cell surfaces. The exact pathways would depend on the specific biological activity being investigated.
Comparación Con Compuestos Similares
Comparison: : Compared to similar compounds, 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide stands out due to its unique combination of structural elements, which may confer distinct properties such as improved stability, specificity, or bioactivity.
Similar compounds: : Other compounds in this category might include those with similar triazole-thiophene scaffolds or acetamide-functionalized derivatives
Propiedades
IUPAC Name |
2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S2/c21-25-19(17-7-4-12-28-17)23-24-20(25)29-13-18(26)22-14-8-10-16(11-9-14)27-15-5-2-1-3-6-15/h1-12H,13,21H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWJZCAKTROCNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-cyclohexylpiperazin-1-yl)-7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2955530.png)


![5-((4-Benzhydrylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2955534.png)
![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2955535.png)

![2-(oxolan-3-yloxy)-N-{[2-(pyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2955540.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2955544.png)
![{[5-(4-Methylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B2955545.png)
![4-[4-(3-Methylpyridin-2-yl)oxybenzoyl]morpholine-3-carbonitrile](/img/structure/B2955546.png)


